11,12-Didehydro-5,6-dihydro-Dibenz[b,f]azocine, hydrochloride
Overview
Description
11,12-Didehydro-5,6-dihydro-Dibenz[b,f]azocine, hydrochloride is a chemical compound with the molecular formula C15H12ClN and a molecular weight of 241.71 g/mol. This compound is known for its unique structure, which includes a dibenzazocine core.
Preparation Methods
The synthesis of 11,12-Didehydro-5,6-dihydro-Dibenz[b,f]azocine, hydrochloride involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The reaction typically involves the use of reagents such as palladium catalysts and bases to facilitate the cyclization process . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity levels .
Chemical Reactions Analysis
11,12-Didehydro-5,6-dihydro-Dibenz[b,f]azocine, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
11,12-Didehydro-5,6-dihydro-Dibenz[b,f]azocine, hydrochloride has several scientific research applications:
Chemistry: It is used as a reference standard in pharmaceutical testing and as a reagent in various chemical reactions.
Biology: The compound is utilized in molecular studies to understand its interactions with biological molecules.
Industry: The compound is used in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 11,12-Didehydro-5,6-dihydro-Dibenz[b,f]azocine, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
11,12-Didehydro-5,6-dihydro-Dibenz[b,f]azocine, hydrochloride can be compared with other similar compounds such as:
- 11,12-Didehydro-γ-oxodibenz[b,f]azocine-5(6H)-butanoic acid
- Dibenz[b,f]azocine-5(6H)-butanamide, 11,12-didehydro-N-(3-hydroxypropyl)-γ-oxo-
These compounds share a similar dibenzazocine core but differ in their functional groups and specific chemical properties. The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties .
Properties
IUPAC Name |
2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yne;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N.ClH/c1-2-7-14-11-16-15-8-4-3-6-13(15)10-9-12(14)5-1;/h1-8,16H,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQVLKSMBFKSMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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